2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of an imine group (C=N) and two methoxy groups (-OCH3) attached to a phenol ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-ethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and solvent choice, are optimized to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups (-OCH3) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imine group (C=N) can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparison with Similar Compounds
- 2-{(E)-[(4-methoxyphenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol
Comparison:
- 2-{(E)-[(4-methoxyphenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group, leading to slightly different chemical properties and reactivity.
- 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol: The position of the methoxy group on the phenol ring is different, which can affect the compound’s steric and electronic properties.
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol stands out due to its specific substitution pattern, which influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-9-7-13(8-10-14)17-11-12-5-4-6-15(19-2)16(12)18/h4-11,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCSZAGGZYACSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92449-58-6 |
Source
|
Record name | ALPHA-(4-ETHOXYPHENYLIMINO)-6-METHOXY-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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